molecular formula C18H17N3O3S2 B3464380 4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide

4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B3464380
M. Wt: 387.5 g/mol
InChI Key: PFAJWVQJQKFRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide, also known as "compound A," is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazole-based compounds and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of compound A involves the inhibition of Hsp90 activity. Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, compound A disrupts the function of these proteins and leads to the death of cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using compound A in lab experiments is its potency and specificity. The compound has been shown to have a high affinity for Hsp90 and is able to inhibit its activity at low concentrations. This makes it an ideal tool for studying the role of Hsp90 in various cellular processes. However, one limitation of using compound A is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of compound A. One area of research is in the development of analogs of the compound with improved potency and selectivity. Another area of research is in the identification of novel targets of the compound, which may lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases. Additionally, the use of compound A in combination with other drugs may enhance its efficacy and reduce its toxicity, which may lead to the development of more effective cancer treatments.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that compound A has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells.

properties

IUPAC Name

4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-12-8-10-15(11-9-12)26(23,24)21-18-19-13(2)16(25-18)17(22)20-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAJWVQJQKFRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
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4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
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4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
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4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
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4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide
Reactant of Route 6
4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-1,3-thiazole-5-carboxamide

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